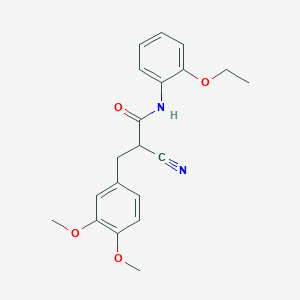

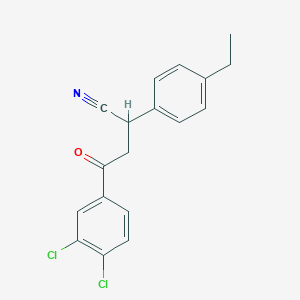

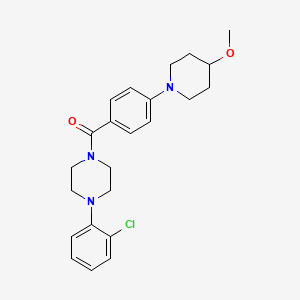

![molecular formula C28H27ClN2O8 B2812435 Ethyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate CAS No. 681155-29-3](/img/structure/B2812435.png)

Ethyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various types of reactions. While specific synthesis information for this compound was not found, benzene derivatives like this one can be synthesized through electrophilic aromatic substitution . This process involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield a substituted benzene ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, it’s worth noting that benzene derivatives can undergo reactions such as electrophilic aromatic substitution . Additionally, compounds with similar structures have been shown to inhibit biotin carboxylase (BC), an enzyme that catalyzes the first half-reaction of acetyl-CoA carboxylase (ACC) .Scientific Research Applications

Synthesis and Structural Analysis

Chemical synthesis techniques and structural analysis of similar compounds indicate potential research applications for the compound . For example, the study on the synthesis and single-crystal X-ray structure of related compounds highlights the importance of structural determination in understanding the chemical behavior and potential applications of complex molecules (Rimaz et al., 2009). Structural elucidation can provide insights into the reactivity, stability, and interactions of the compound with biological targets or other chemical entities.

Novel Synthesis Techniques

Research on novel synthesis techniques for quinoline derivatives suggests that the compound could be involved in the development of new synthetic methodologies or the improvement of existing ones (Kametani et al., 1969). Understanding the synthesis pathways can lead to the discovery of more efficient or environmentally friendly production methods for complex organic molecules.

Potential Antimicrobial Applications

The synthesis and characterization of new quinazolines as potential antimicrobial agents indicate a research avenue for exploring the antimicrobial properties of complex organic compounds (Desai et al., 2007). Such studies can be extended to the compound to assess its efficacy against various bacterial and fungal pathogens, contributing to the search for new antimicrobial agents.

Bioactive Compound Synthesis

Research on the synthesis of bioactive compounds, such as isoquinoline derivatives with potential antiarrhythmic properties, suggests the relevance of the compound in designing molecules with specific biological activities (Markaryan et al., 2000). By studying the chemical structure and biological interactions of similar compounds, researchers can identify potential therapeutic applications or biological assays for the compound .

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. It is known that many indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound may also interact with multiple targets.

Mode of Action

Based on its structural similarity to other indole derivatives, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions . These interactions may result in changes to the conformation or activity of the target proteins, leading to downstream effects on cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Many indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s molecular weight of 348745 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities exhibited by similar indole derivatives , it is likely that the compound has diverse effects at the molecular and cellular levels.

Future Directions

properties

IUPAC Name |

ethyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClN2O8/c1-4-38-28(33)17-5-8-20(9-6-17)39-16-24-21-15-26(37-3)25(36-2)13-18(21)11-12-30(24)27(32)22-14-19(29)7-10-23(22)31(34)35/h5-10,13-15,24H,4,11-12,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIJAZLAJGXMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

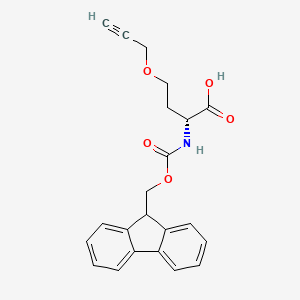

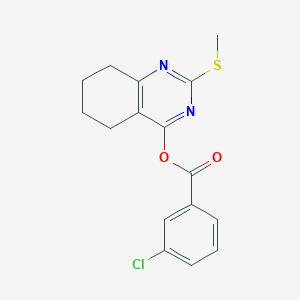

![4,5-Dimethyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2812355.png)

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812364.png)